1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide
Overview
Description
1-(2-Chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide (also known as CAMP) is a synthetic compound that has been used in scientific research and laboratory experiments since its discovery in the 1950s. CAMP is a derivative of piperidine, a cyclic organic compound found in various plants. CAMP is a versatile compound with a wide range of applications, including in the study of biochemical and physiological processes.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
Research has demonstrated that derivatives of piperidine, including compounds structurally similar to 1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide, exhibit potent anti-acetylcholinesterase (anti-AChE) activity. This is significant for the development of antidementia agents. For instance, one study found that a specific piperidine derivative showed a marked increase in acetylcholine content in rat cerebral cortex and hippocampus, indicating potential for treating dementia (Sugimoto et al., 1990).
HIV-1 Inhibition
Piperidine-4-carboxamide derivatives have also been identified as potent CCR5 antagonists with significant anti-HIV-1 activity. Modifications to these compounds have been made to enhance their metabolic stability and inhibitory efficacy against HIV-1 replication, highlighting their potential as therapeutic agents for HIV-1 infection (Imamura et al., 2006).
Farnesyl Protein Transferase Inhibition
Another area of research focuses on the synthesis of novel piperazine and piperidine derivatives as inhibitors of farnesyl protein transferase, which is a promising target for cancer therapy. These inhibitors have shown potent in vitro activity and good oral bioavailability, indicating their potential as antitumor agents (Mallams et al., 1998).
Aminocarbonylation Reactions
The use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions has been explored for synthesizing carboxamides. This research provides insights into the synthetic applications of piperidine derivatives in organic chemistry (Takács et al., 2014).
Glycine Transporter 1 Inhibition
Identifying piperidine-4-carboxamide derivatives as potent inhibitors of glycine transporter 1 (GlyT1) has implications for treating neurological disorders. These compounds have been shown to modulate glycine levels in the central nervous system, suggesting potential therapeutic benefits (Yamamoto et al., 2016).
properties
IUPAC Name |
1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-10(2)3-6-15-13(18)11-4-7-16(8-5-11)12(17)9-14/h10-11H,3-9H2,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYXQUYXFYMEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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